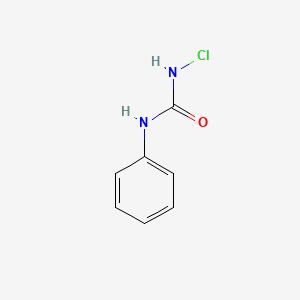![molecular formula C15H13NO3 B14295727 2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid CAS No. 116628-15-0](/img/structure/B14295727.png)
2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid is an organic compound that features a benzene ring substituted with a hydroxyphenyl group and an ethylideneamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid typically involves the condensation of 3-hydroxyacetophenone with 2-aminobenzoic acid. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The ethylideneamino group can be reduced to an ethylamino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethylamino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ethylideneamino group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{(E)-[1-(2-Hydroxyphenyl)ethylidene]amino}benzoic acid: Similar structure but with the hydroxy group in the ortho position.
2-{(E)-[1-(4-Hydroxyphenyl)ethylidene]amino}benzoic acid: Similar structure but with the hydroxy group in the para position.
2-{(E)-[1-(3-Methoxyphenyl)ethylidene]amino}benzoic acid: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid is unique due to the specific positioning of the hydroxy group, which can influence its chemical reactivity and biological activity. The presence of both hydroxy and ethylideneamino groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
116628-15-0 |
|---|---|
Formule moléculaire |
C15H13NO3 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
2-[1-(3-hydroxyphenyl)ethylideneamino]benzoic acid |
InChI |
InChI=1S/C15H13NO3/c1-10(11-5-4-6-12(17)9-11)16-14-8-3-2-7-13(14)15(18)19/h2-9,17H,1H3,(H,18,19) |
Clé InChI |
XZULGHKBZQRUPF-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=CC=C1C(=O)O)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


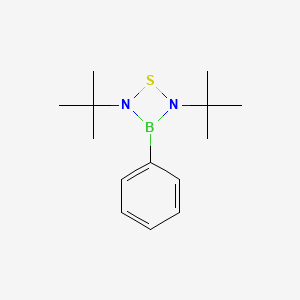
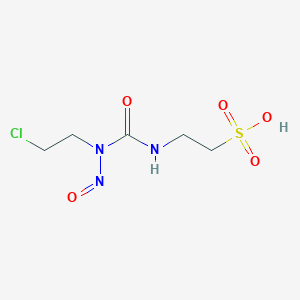



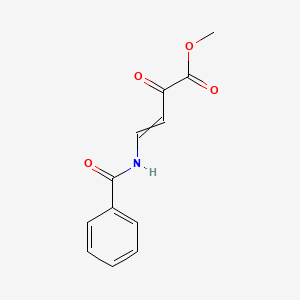

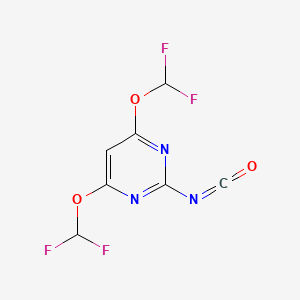
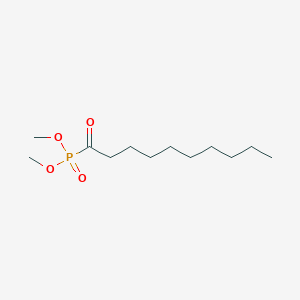
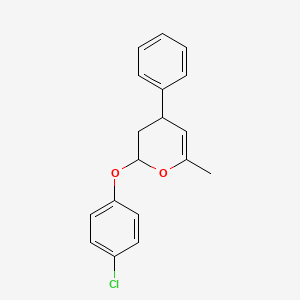
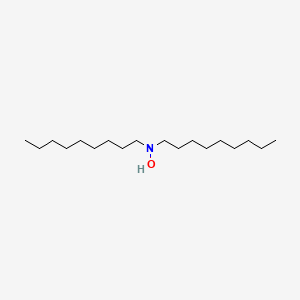

![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)
